molecular formula C11H16BrN B13591055 4-(2-Bromophenyl)-2-methylbutan-2-amine

4-(2-Bromophenyl)-2-methylbutan-2-amine

Cat. No.: B13591055
M. Wt: 242.16 g/mol
InChI Key: RQAQQCUJYRUJFQ-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-methylbutan-2-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-methylbutan-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-Bromophenyl)-2-methylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The amine group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-methylbutan-2-amine
  • 4-(3-Bromophenyl)-2-methylbutan-2-amine
  • 4-(2-Chlorophenyl)-2-methylbutan-2-amine

Uniqueness

4-(2-Bromophenyl)-2-methylbutan-2-amine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

4-(2-bromophenyl)-2-methylbutan-2-amine

InChI

InChI=1S/C11H16BrN/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8,13H2,1-2H3

InChI Key

RQAQQCUJYRUJFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1Br)N

Origin of Product

United States

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